24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7

描述

Molecular Structure and Stereochemistry

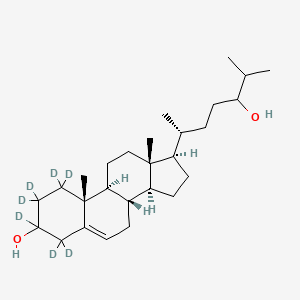

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 exhibits a complex steroid backbone structure characteristic of cholesterol derivatives, with specific stereochemical configurations that define its biological and analytical properties. The compound possesses the systematic chemical name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. The stereochemical designation "Rs" indicates the presence of both R and S configurations at the 24-position, reflecting the racemic nature of this particular compound variant.

The molecular architecture features the characteristic four-ring steroid nucleus common to all cholesterol-related compounds, with hydroxyl groups positioned at carbon-3 and carbon-24 of the steroid framework. The structural integrity maintains the cholest-5-ene backbone, preserving the double bond between carbon-5 and carbon-6 that is fundamental to cholesterol-type molecules. The spatial arrangement of substituents follows standard steroid nomenclature conventions, with the hydroxyl group at position 3 adopting a beta configuration and the side chain modifications occurring at position 24.

Deuteration Pattern and Isotopic Distribution

The deuteration pattern of this compound involves the strategic replacement of seven hydrogen atoms with deuterium isotopes, specifically targeting positions 25, 26, and 27 of the cholesterol side chain. This deuteration scheme results in the incorporation of one deuterium atom at position 25, three deuterium atoms at position 26, and three deuterium atoms at position 27, creating a distinctive isotopic signature. The deuteration occurs exclusively within the terminal portion of the isooctyl side chain, leaving the steroid ring system and the initial portion of the side chain unmodified.

The isotopic distribution pattern provides several analytical advantages, particularly in mass spectrometry applications where the seven-mass-unit shift facilitates clear differentiation from the non-deuterated parent compound. The deuterium atoms are incorporated in a stable configuration that maintains the chemical properties of the original molecule while providing enhanced analytical detectability. The specific positioning of deuterium atoms at the terminal methyl groups ensures minimal impact on the overall molecular conformation and biological activity profile.

The isotopic purity specifications typically require greater than 99 atom percent deuterium content at the designated positions, with minimum 98% chemical purity standards maintained across commercial preparations. This high level of isotopic enrichment ensures reliable performance in analytical applications where precise quantification depends on consistent isotopic ratios.

Physicochemical Properties

The physicochemical characteristics of this compound reflect its steroid nature combined with the modifications introduced through deuteration. The compound exhibits a molecular weight of 409.70 g/mol, representing an increase of approximately 7 mass units compared to the non-deuterated analog due to the isotopic substitution. The exact mass determination yields a value of 409.3937 atomic mass units, providing precise analytical reference data for mass spectrometry applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 409.70 g/mol | |

| Exact Mass | 409.3937 amu | |

| Molecular Formula | C27H39D7O2 | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 513.1 ± 23.0 °C at 760 mmHg | |

| Flash Point | 213.5 ± 17.2 °C |

The solubility profile indicates slight solubility in methanol, consistent with the amphiphilic nature of oxysterol compounds. The compound demonstrates hydrophobic characteristics typical of steroid molecules, with limited water solubility but enhanced dissolution in organic solvents. The vapor pressure measurements indicate negligible volatility at standard temperature conditions, with values of 0.0 ± 3.0 mmHg at 25°C.

The polarizability value of 48.2 ± 0.5 × 10⁻²⁴ cm³ reflects the electronic characteristics of the extended steroid system. These physicochemical parameters collectively define the compound's behavior in various analytical and research applications, influencing extraction procedures, chromatographic separation conditions, and storage requirements.

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-LAIQKCHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 (commonly referred to as 24(R/S)-HC-d7) is a deuterated form of 24-hydroxycholesterol (24-HC), a significant oxysterol involved in cholesterol metabolism. This compound plays a crucial role in various biological processes, particularly in the central nervous system (CNS) and lipid homeostasis. Below is a detailed exploration of its biological activity, including relevant data tables and findings from diverse studies.

Overview of 24-Hydroxycholesterol

Chemical Structure and Properties:

- Molecular Formula: CHDO

- Molecular Weight: 409.696 g/mol

- CAS Number: 144154-78-9

- Purity: >99%

24-HC is primarily produced in the brain and serves as a metabolic product of cholesterol. It is formed through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly expressed in neurons. The conversion of cholesterol to 24-HC is vital for maintaining cholesterol homeostasis within the CNS and for facilitating the export of excess cholesterol into circulation.

Cholesterol Homeostasis

24-HC plays a critical role in regulating cholesterol levels within cells. It acts as a signaling molecule that influences cholesterol biosynthesis and uptake:

- SREBP Pathway Regulation: Studies have shown that 24-HC can inhibit the activity of Sterol Regulatory Element-Binding Protein (SREBP), which is essential for cholesterol synthesis. The expression of hydroxylases like CYP46A1 significantly reduces SREBP target gene expression, thereby decreasing cholesterol synthesis .

- Impact on Other Oxysterols: The presence of 24-HC can modulate levels of other oxysterols such as 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC), which further participate in lipid metabolism and signaling pathways .

Neuroprotective Effects

Research indicates that 24-HC has neuroprotective properties:

- Cholesterol Export Mechanism: By converting excess cholesterol to 24-HC, neurons can prevent toxic accumulation that may lead to neurodegenerative diseases. Elevated levels of 24-HC in cerebrospinal fluid (CSF) have been associated with neurodegenerative conditions such as Alzheimer's disease .

- Potential Biomarker: The concentration of 24-HC in CSF is being investigated as a biomarker for altered cholesterol metabolism in various neurological disorders. Lower levels may indicate neuronal loss or dysfunction .

Study on Cholesterol Metabolism

A study conducted on CHO-K1 cells demonstrated that overexpression of CYP46A1 significantly decreased mRNA levels of SREBP target genes involved in cholesterol biosynthesis. This suggests that increased production of 24-HC leads to reduced cholesterol synthesis .

Table: Effects of Hydroxylases on Cholesterol Metabolism

| Hydroxylase | Effect on SREBP Target Genes | Impact on Cholesterol Levels |

|---|---|---|

| CYP46A1 | Decreased | Reduced |

| CH25H | Decreased | Reduced |

| CYP27A1 | Decreased | Reduced |

| CYP7A1 | Minimal | No significant change |

Clinical Implications

In patients with Alzheimer's disease and other neurodegenerative disorders, alterations in the levels of 24-HC have been observed:

- Alzheimer's Disease: A significant decrease in plasma levels of 24-HC correlates with disease progression and neuronal loss .

- Multiple Sclerosis: Similar patterns have been noted in multiple sclerosis patients where altered oxysterol metabolism reflects disease activity .

Research Findings

Recent research highlights the multifaceted roles of 24(Rs)-hydroxycholesterol:

- Antioxidant Properties: Some studies suggest that oxysterols like 24-HC may possess antioxidant properties that protect cells from oxidative stress .

- Inflammation Response: The metabolism of oxysterols can be altered during inflammatory responses, affecting overall lipid homeostasis and immune function .

科学研究应用

Neuroscience

24(Rs)-Hydroxycholesterol is produced in neurons through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1). It plays a crucial role in cholesterol homeostasis in the central nervous system (CNS). The deuterated form is particularly useful for:

- Studying Cholesterol Metabolism : It serves as a marker for altered cholesterol metabolism in neurodegenerative diseases such as Alzheimer's disease. Elevated levels of oxysterols like 24-hydroxycholesterol have been associated with neuroinflammation and neuronal degeneration .

- Investigating Blood-Brain Barrier Dynamics : Research indicates that increased levels of oxysterols can affect the integrity of the blood-brain barrier and influence neuroinflammatory responses .

Cholesterol Homeostasis Studies

The compound is instrumental in understanding the regulatory mechanisms of cholesterol synthesis and degradation:

- Regulation of SREBP Pathway : Studies show that 24-hydroxycholesterol can inhibit the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which is critical for maintaining cellular cholesterol levels . The deuterated variant allows researchers to trace its metabolic pathways more accurately.

Therapeutic Potential

Emerging research suggests potential therapeutic applications:

- Neuroprotective Effects : In animal models, 24-hydroxycholesterol has demonstrated neuroprotective properties by modulating autophagy and reducing apoptosis in neuronal cells . This could have implications for treating conditions such as stroke or neurodegenerative diseases.

Inflammation and Immune Response

The compound has been linked to immune modulation:

- Impact on Inflammatory Responses : Elevated levels of 25-hydroxycholesterol during inflammatory states have been documented. The isotopically labeled version can help elucidate its role in immune cell signaling and response during chronic inflammation .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Research Findings

Analytical Performance :

- D7-24(R/S)-HC enables quantification of 24(S)-OHC with a linear range of 20–300 nM and a limit of quantification (LOQ) of 20 nM in plasma .

- Co-elution challenges between 24(S)-OHC and 25-OHC are resolved using ternary isocratic elution, achieving baseline separation (Rs >1.25) .

Biological Relevance :

- 24(S)-OHC : Synthesized in the brain via CYP46A1, it facilitates cholesterol elimination across the blood-brain barrier . Plasma levels correlate with neurodegenerative conditions like Alzheimer’s disease .

- 25-OHC : Elevated in hypercholesterolemia, with levels threefold higher in males than females . Acts as a dual substrate for CYP3A4 and CYP27A1 .

- 27-OHC : Sex-dependent levels (higher in males) due to estrogen-regulated CYP7B1 expression. It antagonizes estrogen’s atheroprotective effects .

Deuterated vs. Non-Deuterated Analogs: Deuterated oxysterols (e.g., D7-24(R/S)-HC) exhibit identical chromatographic behavior to their non-deuterated counterparts but avoid interference from endogenous isotopes . For example, D7-24(R/S)-HC produces a +7 Da mass shift, enabling unambiguous detection in complex biological matrices .

Comparative Data on Plasma Levels and Pathophysiological Roles

Challenges in Comparative Studies

准备方法

Deuterated Precursor Selection

The synthesis of 24-OHChol-d7 begins with cholesterol derivatives modified to incorporate deuterium at specific positions. Commercially available deuterated cholesterol analogs, such as cholest-5-en-3β-ol-25,26,26,26,27,27,27-d7, serve as primary precursors. These precursors retain the sterol backbone while introducing deuterium at the terminal methyl groups (C25–C27) via catalytic deuteration or chemical exchange. For example, Avanti Polar Lipids employs cholest-5-ene-3β,24(R/S)-diol-d7 as a starting material, where deuterium is pre-installed at C25–C27 through hydrogen-deuterium exchange under palladium catalysis.

Hydroxylation at C24

The critical step in synthesizing 24-OHChol-d7 is the introduction of a hydroxyl group at C24. This is achieved through enzymatic or chemical hydroxylation:

-

Enzymatic Hydroxylation : Cytochrome P450 enzymes, particularly CYP46A1, catalyze the hydroxylation of cholesterol at C24 in vivo. In vitro, recombinant CYP46A1 expressed in E. coli or yeast systems is used to hydroxylate deuterated cholesterol precursors. The reaction requires NADPH as a cofactor and occurs under aerobic conditions at 37°C, yielding 24-OHChol-d7 with stereochemical fidelity.

-

Chemical Hydroxylation : Non-enzymatic methods employ oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in the presence of metal catalysts (e.g., Fe(III)-porphyrin). This approach generates a racemic mixture (24RS configuration) but offers higher scalability.

Isotopic Labeling and Purity Optimization

Deuterium Incorporation

Deuterium labeling at C25–C27 is achieved through two primary strategies:

-

Catalytic Deuteration : Using deuterium gas (D₂) and palladium-on-carbon (Pd/C), the terminal methyl groups of cholesterol precursors undergo H-D exchange. This method achieves >99% isotopic enrichment, as confirmed by mass spectrometry.

-

Synthetic Deuteration Reagents : Deuterated methyl groups are introduced via Grignard reactions with CD₃MgBr, selectively replacing hydrogen atoms at C25–C27.

Purification Techniques

Post-synthesis purification ensures chemical and isotopic purity:

-

Normal-Phase Chromatography : Silica gel columns with hexane/ethyl acetate gradients (70:30 to 50:50) separate 24-OHChol-d7 from unreacted precursors and byproducts.

-

Reverse-Phase HPLC : C18 columns and acetonitrile/water mobile phases (gradient elution) resolve stereoisomers, achieving >98% chemical purity.

| Purification Step | Conditions | Outcome |

|---|---|---|

| Silica Gel Chromatography | Hexane:EtOAc (70:30) | Removes non-polar impurities |

| Reverse-Phase HPLC | C18, 85% acetonitrile | Isolates 24-OHChol-d7 (RT = 12.8 min) |

| Recrystallization | Ethanol/water (90:10) | Enhances crystalline purity |

Analytical Validation of 24-OHChol-d7

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation and molecular integrity:

Nuclear Magnetic Resonance (NMR)

¹H-NMR and ²H-NMR verify deuterium positions and stereochemistry:

-

¹H-NMR (CDCl₃) : Absence of signals at δ 0.85–0.95 ppm (C25–C27 CH₃ groups) confirms deuterium substitution.

-

²H-NMR : Peaks at δ 0.89–0.92 ppm correlate with deuterated methyl groups.

Industrial-Scale Synthesis Challenges

常见问题

Q. What analytical techniques are recommended for quantifying 24(Rs)-hydroxycholesterol-d7 in biological samples?

Methodological Answer : Isotope dilution gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying deuterated sterols like 24(Rs)-hydroxycholesterol-d7. The compound serves as an internal standard to correct for extraction efficiency and ionization variability. Key steps include:

- Spiking biological samples with a known concentration of 24(Rs)-hydroxycholesterol-d7 prior to lipid extraction.

- Derivatization (e.g., silylation) to enhance volatility and detection sensitivity.

- Monitoring the mass shift (M+7) to distinguish the deuterated standard from endogenous sterols .

- Calibration curves using serial dilutions of the deuterated compound to ensure linearity and accuracy.

Table 1 : Key Parameters for GC-MS Analysis

| Parameter | Specification |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Ionization Mode | Electron Impact (EI) |

| Quantification Ion (m/z) | Base peak for derivatized sterol (e.g., m/z 456.4) |

| Internal Standard | 24(Rs)-Hydroxycholesterol-d7 (M+7) |

Q. How is 24(Rs)-hydroxycholesterol-d7 synthesized and characterized for research use?

Methodological Answer : Synthesis involves deuterium labeling at specific carbon positions (C-25, 26, 27) via catalytic exchange or chemical reduction. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : To verify isotopic purity (≥99 atom% D) and molecular formula (C27H39D7O2) .

- Chromatographic Purity : HPLC-UV or LC-MS to ensure ≥98% chemical purity, critical for minimizing interference in biological assays .

Table 2 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H39D7O2 | |

| CAS Number | 144154-78-9 | |

| Isotopic Purity | 99 atom% D | |

| Storage Conditions | -20°C (solid form) |

Advanced Research Questions

Q. How can researchers address isomer contamination in deuterated hydroxycholesterol derivatives during experimental design?

Methodological Answer : Commercial 24(Rs)-hydroxycholesterol-d7 may contain trace stereoisomers (e.g., 24(S)-hydroxycholesterol), which can confound quantification. Mitigation strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., β-cyclodextrin) to resolve R/S isomers.

- Isotopic Cross-Check : Validate specificity by comparing retention times and fragmentation patterns of deuterated vs. non-deuterated isomers .

- Batch Testing : Request manufacturer-provided certificates of analysis (COA) detailing isomer content (e.g., ≤2% β-isomer in D-4064) .

Q. What experimental considerations are critical for in vivo studies tracking deuterated sterol metabolism?

Methodological Answer : In vivo applications require careful optimization to avoid isotopic dilution and ensure metabolic relevance:

- Dosing Strategy : Administer 24(Rs)-hydroxycholesterol-d7 at physiological concentrations to prevent saturation of enzymatic pathways (e.g., CYP46A1-mediated hydroxylation) .

- Tissue-Specific Extraction : Prioritize tissues with high sterol turnover (e.g., brain, liver) and use validated lipid extraction protocols.

- Stability Monitoring : Assess deuterium retention over time via longitudinal sampling, as metabolic processes may exchange deuterium with hydrogen .

Table 3 : In Vivo Study Design Checklist

| Parameter | Recommendation |

|---|---|

| Administration Route | Intravenous or dietary supplementation |

| Sampling Timepoints | 0, 6, 24, 48 hours post-administration |

| Tissue Collection | Brain, liver, plasma |

Q. How do variations in isotopic purity impact data interpretation in lipidomic studies?

Methodological Answer : Lower isotopic purity (e.g., <99 atom% D) increases background noise and reduces signal specificity. Researchers should:

- Validate Purity : Use HRMS to confirm deuterium enrichment and detect contaminants.

- Adjust Quantification : Apply correction factors for non-deuterated species if present .

- Cross-Validate : Compare results with alternative internal standards (e.g., 25-hydroxycholesterol-d6) to identify systematic errors .

Data Contradiction Analysis

Q. How should conflicting results from studies using different deuterated sterol standards be resolved?

Methodological Answer : Discrepancies often arise from variations in deuterium labeling positions or isomer content. Resolution requires:

- Meta-Analysis : Compare studies using identical standards (e.g., D-6878 vs. D-6774) to isolate confounding factors .

- Replicate Experiments : Use harmonized protocols (e.g., identical GC-MS parameters) to minimize methodological variability .

- Report Transparency : Disclose isotopic purity, isomer content, and storage conditions in publications to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。